Cas no 42233-07-8 (Docosanoic acid, dodecyl ester)

Docosanoic acid, dodecyl ester (C₁₂H₂₅OOC₂₂H₄₅) is a long-chain fatty acid ester formed by the condensation of docosanoic (behenic) acid and dodecyl alcohol. This ester exhibits high thermal stability and low volatility, making it suitable for applications requiring durable lubricants or hydrophobic coatings. Its long alkyl chains contribute to excellent emulsifying and thickening properties, often utilized in cosmetic formulations and industrial additives. The compound’s resistance to oxidation and hydrolysis enhances its performance in high-temperature or moisture-prone environments. Its non-polar nature also lends itself to use as a plasticizer or surfactant in specialized polymer systems. The ester’s purity and consistency are critical for reproducible results in research and industrial processes.
Docosanoic acid, dodecyl ester structure
42233-07-8 structure
Product Name:Docosanoic acid, dodecyl ester
CAS No:42233-07-8
MF:C34H68O2
MW:508.90253162384
CID:328096
PubChem ID:22020494
Update Time:2025-05-21

Docosanoic acid, dodecyl ester Chemical and Physical Properties

Names and Identifiers

    • Docosanoic acid, dodecyl ester
    • dodecyl docosanoate
    • Lauryl behenate
    • UNII-96309WU4RC
    • Q27271852
    • LAURYL BEHENATE [INCI]
    • DB-255072
    • lauryl behenate, AldrichCPR
    • DTXCID50117556
    • WE(12:0/22:0)
    • LMFA07010046
    • 42233-07-8
    • 96309WU4RC
    • Dodecyl behenate
    • dodecanyl docosanoate
    • SCHEMBL339018
    • DTXSID40195065
    • Inchi: 1S/C34H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-32-34(35)36-33-31-29-27-25-14-12-10-8-6-4-2/h3-33H2,1-2H3
    • InChI Key: IFLDFHHUUCVKNJ-UHFFFAOYSA-N
    • SMILES: O(C(CCCCCCCCCCCCCCCCCCCCC)=O)CCCCCCCCCCCC

Computed Properties

  • Exact Mass: 508.52193141g/mol
  • Monoisotopic Mass: 508.52193141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 32
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 16.3
  • Topological Polar Surface Area: 26.3Ų

Docosanoic acid, dodecyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Larodan
45-2212-13-1g
Lauryl Behenate
42233-07-8 >99%
1g
€184.00 2025-03-07
Larodan
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Lauryl Behenate
42233-07-8 >99%
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€58.00 2025-03-07

Additional information on Docosanoic acid, dodecyl ester

Docosanoic Acid, Dodecyl Ester: A Comprehensive Overview

The compound with CAS No 42233-07-8, commonly referred to as Docosanoic acid, dodecyl ester, is a significant chemical entity with diverse applications across various industries. This compound is a fatty acid ester, specifically derived from docosanoic acid and dodecyl alcohol. Its molecular formula is C22H44O2, and it exhibits a molecular weight of 344.56 g/mol. The compound is characterized by its long-chain structure, which contributes to its unique physical and chemical properties.

Docosanoic acid, dodecyl ester is widely recognized for its role in the formulation of various consumer products, including cosmetics, personal care items, and industrial lubricants. Its long-chain structure imparts excellent emollient properties, making it highly suitable for use in skin care products. Recent studies have highlighted its ability to enhance the barrier function of the skin, thereby reducing transepidermal water loss (TEWL) and improving overall skin hydration.

In the realm of materials science, docosanoic acid, dodecyl ester has been explored for its potential in the development of advanced polymeric materials. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of biodegradable polymers, which are increasingly sought after in the context of environmental sustainability. These polymers exhibit excellent mechanical properties and are being considered for applications in packaging, agriculture, and biomedical devices.

The chemical synthesis of docosanoic acid, dodecyl ester typically involves a transesterification reaction between docosanoic acid and dodecyl alcohol in the presence of an acid catalyst. This reaction yields a high-purity ester with minimal by-products. The compound is also amenable to various functionalization techniques, allowing for the incorporation of additional functional groups to tailor its properties for specific applications.

Recent advancements in analytical techniques have enabled a deeper understanding of the structural and dynamic properties of docosanoic acid, dodecyl ester at the molecular level. For instance, nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate the stereochemistry and conformational dynamics of this compound in different solvents and temperatures. These insights have proven invaluable in optimizing its performance in various industrial applications.

In terms of safety and toxicity profiles, docosanoic acid, dodecyl ester has been subjected to rigorous testing under regulatory frameworks such as those outlined by the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA). These studies have demonstrated that the compound exhibits low acute toxicity and is generally considered safe for use in consumer products when applied as directed.

The environmental impact of docosanoic acid, dodecyl ester has also been a focal point of recent research efforts. Studies have shown that this compound is readily biodegradable under aerobic conditions, making it an eco-friendly alternative to traditional petrochemical-based esters. Its degradation pathways have been characterized using advanced microbial consortia and metabolic profiling techniques, further reinforcing its suitability for sustainable applications.

In conclusion, docosanoic acid, dodecyl ester (CAS No 42233-07-8) stands as a versatile and valuable chemical entity with a wide array of applications across multiple sectors. Its unique combination of physical properties, coupled with its favorable safety and environmental profiles, positions it as a key ingredient in the development of innovative products that meet the demands of modern society while adhering to sustainability principles.

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